4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde
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Overview
Description
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is an organic compound with the molecular formula C13H17BO3. It is a derivative of benzaldehyde, featuring a boronic ester group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoic acid.
Reduction: 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Scientific Research Applications
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid Pinacol Ester: Similar structure but lacks the ethenyl group.
Phenylboronic Acid Pinacol Ester: Similar boronic ester group but lacks the aldehyde and ethenyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but lacks the benzaldehyde moiety.
Uniqueness
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is unique due to the presence of both the boronic ester and aldehyde groups, which allow it to participate in a wide range of chemical reactions. Its structure enables it to serve as a versatile intermediate in organic synthesis, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C15H19BO3 |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-5-7-13(11-17)8-6-12/h5-11H,1-4H3 |
InChI Key |
DTGFPQPPPFUQBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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